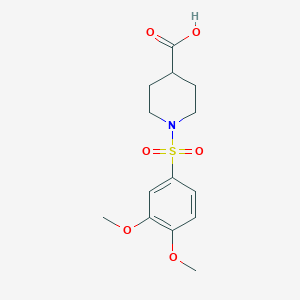

1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-20-12-4-3-11(9-13(12)21-2)22(18,19)15-7-5-10(6-8-15)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVQQQOCYVCMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acid derivatives. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow for the enhancement of drug efficacy and specificity. Research indicates that derivatives of this compound can act as inhibitors for key enzymes involved in various diseases, including cancer and inflammatory conditions.

Case Study: Neurological Disorders

A study demonstrated the effectiveness of 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid derivatives in modulating neurotransmitter receptors, which could lead to new treatments for conditions such as depression and anxiety disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds with tailored properties.

Data Table: Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Used to introduce functional groups | Enhanced reactivity |

| Coupling Reactions | Forms new carbon-carbon bonds | Complex molecule formation |

| Functionalization | Modifies existing functional groups | Customizable properties |

Biochemical Research

This compound is employed in studies related to enzyme inhibition and receptor binding. It provides insights into biochemical pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition

Research conducted on the inhibition of carbonic anhydrase showed that this compound significantly reduced enzyme activity, indicating potential for developing treatments for conditions like glaucoma and epilepsy .

Material Science

The unique chemical structure of this compound makes it suitable for developing advanced materials such as polymers and coatings that require specific functional properties. Its sulfonyl group contributes to enhanced thermal stability and mechanical strength in polymer matrices.

Data Table: Material Properties

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Coatings |

| Mechanical Strength | Enhanced | Structural materials |

| Chemical Resistance | Excellent | Protective coatings |

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods including chromatography. It aids in the separation and quantification of other compounds, which is crucial for quality control and research analysis.

Case Study: Chromatographic Techniques

A recent study highlighted its use in high-performance liquid chromatography (HPLC) to separate complex mixtures effectively, demonstrating its utility in both academic research and industrial applications .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties of Analogues

Biological Activity

1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with a carboxylic acid group and a sulfonyl group attached to a dimethoxybenzene moiety. Its unique structural characteristics suggest diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

- CAS Number : 593261-75-7

- Molecular Weight : 329.37 g/mol

- Chemical Structure : The compound consists of a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its interaction with specific receptors.

The compound's mechanism of action is primarily attributed to its ability to bind to specific enzymes or receptors, leading to inhibition or modulation of biological pathways. Research indicates that it may interfere with cellular signaling pathways, although the precise molecular targets are still under investigation.

Enzyme Inhibition

One significant area of research involves the inhibition of nicotinamide adenine dinucleotide (NAD)-dependent enzymes. Studies have shown that compounds similar to this compound can inhibit nicotinamide adenine dinucleotide phosphate (NAMPT), an enzyme involved in NAD biosynthesis, which is crucial for cellular metabolism and survival .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is measured using the selectivity index (SI), which compares the cytotoxicity towards cancerous versus non-cancerous cells .

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HL-60 (Leukemia) | 5.0 | 10 |

| HSC-2 (Squamous Carcinoma) | 3.0 | 8 |

| Non-malignant Fibroblasts | >50 | - |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives highlighted the efficacy of compounds structurally related to this compound. The results indicated significant inhibition of cell proliferation in HL-60 leukemia cells and HSC-2 squamous carcinoma cells, with mechanisms involving apoptosis induction through caspase activation and cell cycle arrest .

Case Study 2: SAR Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of piperidine derivatives. These studies revealed that modifications to the sulfonyl and carboxylic acid groups could enhance binding affinity to target enzymes, thereby improving inhibitory potency against NAMPT and other relevant targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonylation of the piperidine ring using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) and (2) carboxylation or functionalization of the piperidine core. Yield optimization relies on stoichiometric control of the sulfonyl chloride reagent (1:1.2 molar ratio) and temperature modulation (0–5°C during sulfonylation to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How do substituents (e.g., dimethoxybenzenesulfonyl groups) influence solubility and intermolecular interactions?

- Methodological Answer : The 3,4-dimethoxy groups on the benzene ring enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) due to increased hydrogen-bonding capacity. The sulfonyl group contributes to dipole-dipole interactions, while the carboxylic acid enables salt formation with amines or metal ions (e.g., Na⁺, K⁺), as demonstrated by solubility assays in buffered aqueous systems (pH 7.4). Solubility profiles can be quantified using UV-Vis spectroscopy or HPLC with refractive index detection .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethoxybenzene; piperidine CH₂ signals at δ 1.5–2.5 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1350/1150 cm⁻¹ (asymmetric/symmetric S=O stretches).

- LC-MS : For molecular ion validation ([M+H]⁺ expected at m/z 370.1).

- XRD : To resolve crystal packing influenced by sulfonyl-carboxylic acid hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine sulfonyl derivatives?

- Methodological Answer : Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. Systematic approaches include:

- Comparative SAR Studies : Synthesize analogs (e.g., replacing dimethoxy with chloro or nitro groups) and test in parallel using standardized assays (e.g., enzyme inhibition IC₅₀ measurements).

- Computational Modeling : DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) and correlate with activity trends.

- Meta-Analysis : Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to identify outliers caused by assay variability .

Q. What strategies optimize synthetic routes for scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during piperidine ring formation to achieve >90% enantiomeric excess (ee).

- Continuous Flow Reactors : Enhance reaction control (temperature, residence time) for sulfonylation steps, reducing racemization risks.

- Crystallization-Induced Dynamic Resolution (CIDR) : Leverage the compound’s carboxylic acid group for diastereomeric salt formation with chiral amines (e.g., cinchonidine), enabling ee >99% after recrystallization .

Q. How does the compound interact with metalloenzymes, and what analytical methods validate these interactions?

- Methodological Answer : The carboxylic acid and sulfonyl groups chelate metal ions (e.g., Zn²⁺ in matrix metalloproteinases). Methods include:

- ITC (Isothermal Titration Calorimetry) : Quantify binding constants (Kd) for metal-complexation.

- XAS (X-ray Absorption Spectroscopy) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral).

- Activity Assays : Monitor enzyme inhibition (e.g., MMP-9 activity via fluorogenic substrate cleavage) with/without added metal ions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability varies with protonation states. At pH <3, the sulfonyl group undergoes partial hydrolysis, generating 3,4-dimethoxybenzenesulfonic acid. Stability studies should include:

- pH-Rate Profiling : Monitor degradation via HPLC at pH 1–7 (37°C).

- Mass Spectrometry : Identify degradation products (e.g., m/z 217.0 for sulfonic acid fragment).

- Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate vs. citrate) to minimize side reactions .

Tables

Table 1 : Comparative Solubility of Piperidine Sulfonyl Derivatives

Table 2 : Reaction Optimization for Sulfonylation Step

| Parameter | Low Yield Conditions | High Yield Conditions |

|---|---|---|

| Temperature | 25°C | 0–5°C |

| Base | Pyridine | Triethylamine |

| Solvent | THF | DCM |

| Yield | 45% | 82% |

| Adapted from scalable protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.